N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-fluorobenzamide
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Overview
Description
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-fluorobenzamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic molecules containing two nitrogen atoms, one oxygen atom, and two carbon atoms.
Mechanism of Action
Target of Action
Oxadiazole derivatives have been known to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , antifungal , and more . They have also been recognized as acetylcholinesterase inhibitors , which are often used in the treatment of Alzheimer’s disease .
Mode of Action
It’s known that oxadiazole derivatives can interact with crucial amino acids present at the catalytic active site and peripheral anionic site of acetylcholinesterase . This interaction can inhibit the function of acetylcholinesterase, leading to an increase in the concentration of acetylcholine, a neurotransmitter, in the brain .
Biochemical Pathways
Given its potential role as an acetylcholinesterase inhibitor , it can be inferred that it may affect the cholinergic system, which plays a crucial role in memory and cognition .
Pharmacokinetics
The synthesis of oxadiazole derivatives has been described , which could potentially influence their pharmacokinetic properties
Result of Action
Oxadiazole derivatives have been shown to exhibit significant anticancer activity . For instance, one study reported IC50 values of 112.6 µg/ml and 126.7 µg/ml against the MCF-7 and KB cell lines respectively .
Action Environment
The synthesis of oxadiazole derivatives has been described under various conditions , suggesting that the synthesis process could potentially be optimized based on environmental factors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-fluorobenzamide typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of anhydrous potassium carbonate in dry acetone, with refluxing for several hours .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-fluorobenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another oxadiazole derivative with similar biological activities.
Indole Derivatives: Compounds containing the indole nucleus, which also exhibit a wide range of biological activities.
Uniqueness
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-fluorobenzamide is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it a promising candidate for further research and development in medicinal chemistry .
Properties
IUPAC Name |
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c1-2-15-20-21-17(23-15)11-7-9-12(10-8-11)19-16(22)13-5-3-4-6-14(13)18/h3-10H,2H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWAHYXGXXGJGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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